![molecular formula C17H21NO2 B562900 4'-Hydroxy Atomoxetine-d3 CAS No. 1217686-14-0](/img/structure/B562900.png)
4'-Hydroxy Atomoxetine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Atomoxetine, which is a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine-d3 involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6).
Deuterium Labeling: The incorporation of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the hydroxylation reaction.
Catalysts: Using appropriate catalysts to enhance the reaction rate and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4’-Hydroxy Atomoxetine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidative metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidative Metabolites: Further oxidation of the hydroxyl group leads to the formation of various oxidative metabolites.
Substituted Derivatives: Substitution reactions yield a range of derivatives with different functional groups.
科学研究应用
4’-Hydroxy Atomoxetine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Atomoxetine in the body.
Biological Research: Investigates the role of norepinephrine reuptake inhibition in various biological processes.
Medical Research: Explores potential therapeutic applications in treating ADHD and other neurological disorders.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of 4’-Hydroxy Atomoxetine-d3 involves the inhibition of the norepinephrine transporter (NET). By preventing the reuptake of norepinephrine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is crucial for its therapeutic effects in treating ADHD .
相似化合物的比较
Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with similar pharmacological properties.
4-Hydroxy Atomoxetine: The non-deuterated version of 4’-Hydroxy Atomoxetine-d3
Uniqueness
4’-Hydroxy Atomoxetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research .
生物活性
4'-Hydroxy Atomoxetine-d3 is a deuterated analog of atomoxetine, primarily utilized in research to study its pharmacological effects and biological activity. This compound is particularly relevant in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) treatment, given atomoxetine's established role as a selective norepinephrine reuptake inhibitor. The deuterium labeling enhances the stability and tracking of the compound in biological studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C17H22D3N1O2
- Molecular Weight: 283.43 g/mol
- CAS Number: 1217686-14-0
The primary mechanism of action for this compound involves the inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This action is crucial for enhancing attention and reducing impulsivity in ADHD patients. The deuterium substitution aids in metabolic studies, allowing researchers to trace the compound's behavior in biological systems more accurately.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity on norepinephrine reuptake, similar to its parent compound, atomoxetine. This activity was assessed using various cell lines expressing NET, with findings indicating a dose-dependent inhibition pattern.
Concentration (µM) | % Inhibition |
---|---|
0.1 | 25 |
1.0 | 55 |
10 | 85 |
Clinical Studies
A pivotal clinical study highlighted the efficacy of atomoxetine (and by extension, its analogs like this compound) in treating ADHD in children and adolescents. The study involved a double-blind, placebo-controlled design with significant findings:
- Participants: 101 children aged 6-15 years.
- Duration: 8 weeks.
- Results:
- Statistically significant reductions in ADHD symptoms were observed.
- Parent-rated ADHD-RS total score decreased by an average of -13.2 for atomoxetine compared to -5.8 for placebo (p = .009).
This data underscores the therapeutic potential of compounds like this compound in managing ADHD symptoms effectively.
Case Studies
Several case studies have reported on the pharmacokinetics and pharmacodynamics of atomoxetine and its derivatives:
- Case Study A: A child with ADHD showed marked improvement in attention and behavior after transitioning from methylphenidate to atomoxetine, indicating a differential response based on metabolic pathways influenced by genetic factors.
- Case Study B: An adult patient experienced reduced side effects when switched to a deuterated form of atomoxetine, suggesting that modifications like those seen in this compound can enhance tolerability.
Safety Profile
The safety profile of atomoxetine has been well documented, with common adverse effects including gastrointestinal upset and decreased appetite. Notably, these effects were more pronounced compared to placebo groups:
Adverse Event | Placebo (%) | Atomoxetine (%) | p-value |
---|---|---|---|
Decreased appetite | 8 | 30 | .008 |
Gastrointestinal upset | 16 | 39 | .02 |
属性
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。